Cas no 17392-15-3 (2-hydroxy-3(2H)-Benzofuranone)

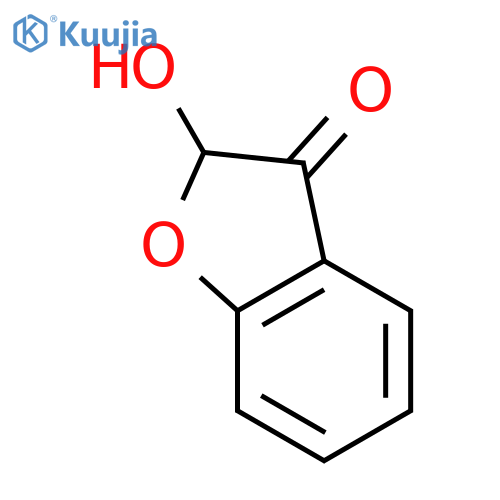

2-hydroxy-3(2H)-Benzofuranone structure

商品名:2-hydroxy-3(2H)-Benzofuranone

2-hydroxy-3(2H)-Benzofuranone 化学的及び物理的性質

名前と識別子

-

- 2-hydroxy-3(2H)-Benzofuranone

- 2-hydroxy-1-benzofuran-3-one

- 3(2H)-Benzofuranone, 2-hydroxy-

- 2-hydroxybenzofuran-3(2H)-one

- 2'-Hydroxy Benzofuranone (2'-OH)

- 3(2H)-Benzofuranone, 2-hydroxy-

- 2,3-dihydro-2-hydroxy-benzo(b)furan-3-one

- EN300-7702139

- 6-Hydroxy-2-(2'-hydroxybenzylidene)benzofuran-3(2H)-one

- SCHEMBL69727

- 2-hydroxy-2,3-dihydro-1-benzofuran-3-one

- 17392-15-3

- BDBM175346

-

- インチ: InChI=1S/C8H6O3/c9-7-5-3-1-2-4-6(5)11-8(7)10/h1-4,8,10H

- InChIKey: ZQTSZNMSFMNMLZ-UHFFFAOYSA-N

- ほほえんだ: OC1C(=O)C2C=CC=CC=2O1

計算された属性

- せいみつぶんしりょう: 150.03168

- どういたいしつりょう: 150.031694049g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 3

- 重原子数: 11

- 回転可能化学結合数: 0

- 複雑さ: 178

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 1

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 46.5Ų

- 疎水性パラメータ計算基準値(XlogP): 0.9

じっけんとくせい

- PSA: 46.53

2-hydroxy-3(2H)-Benzofuranone 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-7702139-0.1g |

2-hydroxy-2,3-dihydro-1-benzofuran-3-one |

17392-15-3 | 95.0% | 0.1g |

$703.0 | 2025-03-21 | |

| Enamine | EN300-7702139-0.5g |

2-hydroxy-2,3-dihydro-1-benzofuran-3-one |

17392-15-3 | 95.0% | 0.5g |

$768.0 | 2025-03-21 | |

| Enamine | EN300-7702139-10.0g |

2-hydroxy-2,3-dihydro-1-benzofuran-3-one |

17392-15-3 | 95.0% | 10.0g |

$3438.0 | 2025-03-21 | |

| Enamine | EN300-7702139-1.0g |

2-hydroxy-2,3-dihydro-1-benzofuran-3-one |

17392-15-3 | 95.0% | 1.0g |

$800.0 | 2025-03-21 | |

| Enamine | EN300-7702139-2.5g |

2-hydroxy-2,3-dihydro-1-benzofuran-3-one |

17392-15-3 | 95.0% | 2.5g |

$1568.0 | 2025-03-21 | |

| Enamine | EN300-7702139-5.0g |

2-hydroxy-2,3-dihydro-1-benzofuran-3-one |

17392-15-3 | 95.0% | 5.0g |

$2318.0 | 2025-03-21 | |

| Enamine | EN300-7702139-0.05g |

2-hydroxy-2,3-dihydro-1-benzofuran-3-one |

17392-15-3 | 95.0% | 0.05g |

$671.0 | 2025-03-21 | |

| Enamine | EN300-7702139-0.25g |

2-hydroxy-2,3-dihydro-1-benzofuran-3-one |

17392-15-3 | 95.0% | 0.25g |

$735.0 | 2025-03-21 |

2-hydroxy-3(2H)-Benzofuranone 関連文献

-

1. Absolute configuration of flavanone–benzofuranone-type biflavonoids and 2-benzyl-2-hydroxybenzofuranonesRiaan Bekker,E. Vincent Brandt,Daneel Ferreira J. Chem. Soc. Perkin Trans. 1 1996 2535

17392-15-3 (2-hydroxy-3(2H)-Benzofuranone) 関連製品

- 1499768-41-0((4-bromo-3-fluorophenyl)methyl(3-methylbutan-2-yl)amine)

- 1005078-32-9(<br>3-(4-Carbamoyl-piperidine-1-carbonyl)-7-oxa-bicyclo[2.2.1]hept-5-ene-2-carb oxylic acid)

- 1806454-48-7(Ethyl 2-(3-bromo-2-oxopropyl)-4-methylphenylacetate)

- 930858-73-4(N-(1-cyano-1,2-dimethylpropyl)-2-[4-(pyrimidin-2-yl)piperazin-1-yl]acetamide)

- 1806003-34-8(6-Chloro-2-(difluoromethyl)-4-hydroxypyridine-3-carbonyl chloride)

- 50576-84-6(2-(4-Aminophenyl)-1H-benzoimidazol-4-ylamine)

- 1376259-14-1(3-Pyridinecarboxaldehyde, 5-(3,5-dimethyl-4-isoxazolyl)-)

- 1807203-05-9(3-Bromo-4-mercapto-5-(trifluoromethyl)pyridine)

- 139244-00-1(2-Bromo-7H-purine-6-thiol)

- 197379-70-7(6-Bromo-1,4,4-Trimethyl-2,3-Dihydroquinoline)

推奨される供給者

Amadis Chemical Company Limited

ゴールドメンバー

中国のサプライヤー

試薬

Shanghai Aoguang Biotechnology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

上海贤鼎生物科技有限公司

ゴールドメンバー

中国のサプライヤー

大量

Nanjing jingzhu bio-technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Enjia Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量